molecular formula C10H7BrN2O B13739518 8-Bromoquinoline-3-carboxamide

8-Bromoquinoline-3-carboxamide

Cat. No.: B13739518
M. Wt: 251.08 g/mol
InChI Key: LJZUAMQGPLQPPK-UHFFFAOYSA-N
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Description

8-Bromoquinoline-3-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of 8-bromoquinoline-3-carboxylic acid as a precursor, which is then converted to the carboxamide through an amidation reaction .

Industrial Production Methods: Industrial production of 8-Bromoquinoline-3-carboxamide may involve large-scale bromination and amidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Bromoquinoline-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives .

Scientific Research Applications

8-Bromoquinoline-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromoquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, quinoline-3-carboxamide derivatives have been shown to modulate immune responses by interacting with receptors on immune cells, leading to altered signaling pathways and cellular responses . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the bromine atom and the carboxamide group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets and enables its use in a wide range of applications, from synthetic chemistry to therapeutic research.

Properties

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

IUPAC Name

8-bromoquinoline-3-carboxamide

InChI

InChI=1S/C10H7BrN2O/c11-8-3-1-2-6-4-7(10(12)14)5-13-9(6)8/h1-5H,(H2,12,14)

InChI Key

LJZUAMQGPLQPPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)Br)C(=O)N

Origin of Product

United States

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